molecular formula C11H22ClNO2 B13069263 Ethyl 3-(piperidin-3-yl)butanoate hydrochloride CAS No. 1394042-12-6

Ethyl 3-(piperidin-3-yl)butanoate hydrochloride

Cat. No.: B13069263
CAS No.: 1394042-12-6
M. Wt: 235.75 g/mol
InChI Key: KWUKZESGKOJTEX-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-3-yl)butanoate hydrochloride (CAS: 1394042-12-6) is a piperidine derivative with the molecular formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g/mol . Structurally, it comprises an ethyl butanoate ester linked to a piperidine ring, protonated as a hydrochloride salt. Limited physicochemical data are available, but its storage typically requires controlled conditions to maintain stability .

Properties

CAS No.

1394042-12-6

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

ethyl 3-piperidin-3-ylbutanoate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10;/h9-10,12H,3-8H2,1-2H3;1H

InChI Key

KWUKZESGKOJTEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(piperidin-3-yl)butanoate hydrochloride typically involves the esterification of 3-(piperidin-3-yl)butanoic acid with ethanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using crystallization or recrystallization techniques to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-3-yl)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3-(piperidin-3-yl)butanoate hydrochloride is characterized by its piperidine moiety linked to an ethyl butanoate structure. This configuration is significant for its biological activity, particularly in modulating various pharmacological targets. The synthesis typically involves the reaction of piperidine derivatives with butanoic acid esters, followed by hydrochloride salt formation to enhance solubility and stability.

2.1. NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of compounds similar to this compound in inhibiting the NLRP3 inflammasome, a key player in inflammatory responses. For instance, a study demonstrated that derivatives of piperidine could effectively inhibit pyroptosis and IL-1β release in human immune cells, suggesting potential in treating inflammatory diseases . The modulation of the piperidine structure appears crucial for enhancing anti-inflammatory properties.

2.2. Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents positions it as a candidate for neuropharmacological applications. Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.

3.1. Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of piperidine derivatives. For example, a compound structurally related to this compound was shown to reduce inflammation markers in vitro and in vivo models, demonstrating efficacy comparable to established anti-inflammatory drugs .

StudyCompoundEffectMechanism
Derivative of Ethyl 3-(piperidin-3-yl)butanoateReduced IL-1β releaseNLRP3 inflammasome inhibition
Piperidine derivativeDecreased inflammationModulation of immune response

3.2. Cosmetic Formulations

The compound has also been explored in cosmetic applications due to its potential skin benefits. Research indicates that piperidine-based compounds can enhance skin hydration and stability in formulations, making them suitable for topical products . Rigorous testing ensures safety and efficacy before market introduction.

Mechanism of Action

The mechanism of action of Ethyl 3-(piperidin-3-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring in its structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(Piperidin-3-yl)Acetate Hydrochloride

  • CAS : 16780-05-5
  • Molecular Formula: C₉H₁₇NO₂·HCl
  • Molecular Weight : 207.70 g/mol
  • Key Differences: The ester chain is shorter (acetate vs. Structural simplicity may lower steric hindrance, facilitating interactions in enzymatic or receptor-binding assays .

Ethyl 4-Oxo-Piperidine-3-Carboxylate Hydrochloride

  • CAS: Not explicitly provided (referenced as "ASE 2498" in ).
  • Molecular Formula: C₈H₁₄ClNO₃ (inferred).
  • Molecular Weight : ~207.66 g/mol.
  • Key Differences: A ketone group at the piperidine C4 position increases electrophilicity, enabling nucleophilic reactions absent in the target compound. The ester is directly attached to the piperidine C3, altering conformational flexibility compared to the butanoate chain .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

  • CAS: Not explicitly provided (EP 4 374 877 A2).
  • Molecular Formula: C₉H₂₀ClNO₂ (inferred).
  • Molecular Weight : ~217.72 g/mol.
  • Chiral center (S-configuration) may influence stereoselective biological activity .

[1-(3-Chloro-Benzyl)-Piperidin-3-yl]-Methanol

  • CAS : 1171079-15-4 (analogous compound in ).
  • Molecular Formula: C₁₃H₁₈ClNO.
  • Molecular Weight : 239.75 g/mol.
  • Hydroxymethyl group replaces the ester, increasing polarity and hydrogen-bonding capacity .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Functional Implications
Ethyl 3-(piperidin-3-yl)butanoate hydrochloride 1394042-12-6 C₁₁H₂₂ClNO₂ 235.75 Butanoate ester, protonated piperidine Moderate lipophilicity; CNS activity potential
Ethyl 2-(piperidin-3-yl)acetate hydrochloride 16780-05-5 C₉H₁₇NO₂·HCl 207.70 Acetate ester, shorter chain Higher solubility; reduced steric hindrance
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride ASE 2498 C₈H₁₄ClNO₃ ~207.66 C4 ketone, ester at C3 Enhanced reactivity for derivatization
[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol 1171079-15-4 C₁₃H₁₈ClNO 239.75 Chlorobenzyl substituent, hydroxymethyl Aromatic interactions; polar interactions

Biological Activity

Ethyl 3-(piperidin-3-yl)butanoate hydrochloride is a chemical compound that has garnered attention in the field of pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, receptor interactions, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a butanoate moiety, forming an ester. Its molecular formula is C_{12}H_{19}ClN_{2}O_{2}, with a molecular weight of approximately 221.73 g/mol. The presence of the piperidine moiety is significant as it contributes to the compound's interactions with various biological targets, enhancing its solubility and bioavailability due to its hydrochloride form.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of various receptors and enzymes. This modulation can lead to significant biological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Modulation: It can act as an agonist or antagonist at various receptors, influencing physiological responses.

The exact molecular targets and pathways remain under investigation, but preliminary studies suggest interactions with neurotransmitter receptors and enzymes involved in inflammatory responses.

1. Neuropharmacological Effects

Research indicates that compounds containing piperidine rings often exhibit neuropharmacological properties. This compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression models. For instance, similar compounds have shown promise as anxiolytics in animal studies.

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have indicated that related piperidine derivatives can inhibit pro-inflammatory cytokine release, which could be beneficial in conditions such as arthritis or other inflammatory disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related piperidine derivatives:

Compound NameBiological ActivityKey Findings
Ethyl 3-(piperidin-3-yl)propanoateNeuropharmacologicalExhibits anxiolytic effects in rodent models
(R)-Ethyl 2-(piperidin-3-yl)acetateAntimicrobial and anti-inflammatoryEffective against bacterial strains; reduces inflammation
Piperidine derivativesVarious receptor interactionsShow diverse pharmacological profiles depending on substituents

Case Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological effects of this compound, researchers administered the compound to rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential as an anxiolytic agent.

Case Study 2: Anti-inflammatory Assessment

A separate investigation focused on the anti-inflammatory properties of the compound involved treating macrophage cells with this compound. The findings demonstrated a marked decrease in the release of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), supporting its role as an anti-inflammatory agent.

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